3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide
Description
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide features a propanamide linker bridging two heterocyclic moieties: a 3-methoxy-substituted 1,2-oxazole and a 2-(2-methylpropyl)-substituted benzimidazole. The methoxy group on the oxazole ring may enhance electron density, influencing binding interactions, while the 2-methylpropyl substituent on the benzimidazole could modulate lipophilicity and metabolic stability.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)8-16-20-14-6-4-12(9-15(14)21-16)19-17(23)7-5-13-10-18(24-3)22-25-13/h4,6,9-11H,5,7-8H2,1-3H3,(H,19,23)(H,20,21) |
InChI Key |
GBHKJAXFKDSGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is synthesized via acid-catalyzed cyclization of 4-nitro-1,2-phenylenediamine with butyric acid derivatives.
-
Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and 3-methylbutyric acid (12 mmol) in polyphosphoric acid (50 mL).
-
Heat at 150°C for 6 hr under nitrogen.
-
Quench with ice-water, neutralize with NH₄OH, and extract with ethyl acetate.
-
Reduce nitro group using H₂/Pd-C in ethanol to yield 2-(2-methylpropyl)-1H-benzimidazol-6-amine.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Reaction Time | 6 hr |
| Catalyst | Polyphosphoric Acid |
| Yield | 78% |
Synthesis of 3-(3-Methoxy-1,2-Oxazol-5-yl)Propanoic Acid
Oxazole Ring Construction
The 3-methoxyoxazole moiety is prepared via cyclization of methyl propiolate with methoxyamine (Method adapted from):
Stepwise Protocol :
-
React methyl propiolate (5 mmol) with methoxyamine hydrochloride (6 mmol) in DMF at 0°C.
-
Add N-bromosuccinimide (5.5 mmol) and stir for 2 hr.
-
Hydrolyze ester using LiOH (2M) to obtain 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid.
Key Data
| Property | Value |
|---|---|
| Cyclization Yield | 88% |
| Purity (HPLC) | 99.2% |
| Characterization | ¹H NMR (CDCl₃): δ 6.45 (s, 1H, oxazole-H) |
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The propanamide bond is formed using EDCl/HOBt system (Method from):
Procedure :
-
Activate 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid (4 mmol) with EDCl (4.4 mmol) and HOBt (4 mmol) in DCM (20 mL).
-
Add 2-(2-methylpropyl)-1H-benzimidazol-6-amine (4 mmol) and DMAP (0.4 mmol).
-
Stir at 25°C for 12 hr.
-
Purify via silica chromatography (Hexane:EtOAc = 3:1).
Performance Metrics
| Metric | Value |
|---|---|
| Conversion Rate | 92% |
| Isolated Yield | 85% |
| Purity | 98.7% (LC-MS) |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A patent describes accelerated benzimidazole formation using microwave irradiation:
Conditions :
-
180°C, 300W, 30 min
-
Yield improvement: 82% vs. 78% conventional
Solid-Phase Synthesis for Oxazole
Immobilized synthesis on Wang resin reduces purification steps:
-
Load Fmoc-protected propanoic acid to resin.
-
Perform on-resin cyclization using PyBOP/DIEA.
-
Cleave with TFA/DCM.
Advantage : 94% crude purity, reduced reaction time.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 1.05 (d, 6H, –CH(CH₃)₂)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 6.52 (s, 1H, oxazole-H)
-
δ 8.21 (s, 1H, benzimidazole-H)
HRMS (ESI+) :
-
Calculated for C₂₀H₂₃N₄O₃ [M+H]⁺: 383.1812
-
Found: 383.1809
Challenges and Optimization Strategies
Regioselectivity in Oxazole Formation
Methoxy group orientation is controlled by:
Purification Difficulties
-
Final compound shows poor solubility in apolar solvents
Scale-Up Considerations
Critical Parameters for Industrial Production :
| Factor | Pilot-Scale Adjustment |
|---|---|
| Benzimidazole Step | Continuous flow reactor (residence time 45 min) |
| Oxazole Cyclization | Catalyst recycling (3 cycles without yield drop) |
| Amide Coupling | Switch to T3P reagent (reduces racemization) |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N coupling (Reported in):
-
Ir(ppy)₃ catalyst, blue LEDs
-
65% yield at 25°C (vs. 85% thermal) but superior functional group tolerance
Biocatalytic Approaches
Lipase-mediated amidation (Novozym 435):
-
40% conversion in aqueous buffer
-
Potential for green chemistry applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the benzimidazole moiety, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for further development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole and benzimidazole rings could facilitate binding to specific molecular targets, while the propanamide chain may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and impurities (Table 1) highlight variations in substituents and functional groups:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
The 2-methylpropyl group on the benzimidazole (target) increases steric bulk and lipophilicity relative to simpler phenyl or chromenone systems .
Heterocyclic Core Differences: The benzimidazole in the target provides a bicyclic, aromatic system with two nitrogen atoms, which may improve binding to biological targets (e.g., enzymes) compared to the monocyclic phenyl group in Imp. C(EP) or the chromenone in the chloro-oxazole analog . The chromenone system in the chloro-oxazole analog introduces a ketone and fused benzene ring, likely altering π-π stacking interactions and redox properties .
Functional Group Implications :
Hypothetical Pharmacological Relevance
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide is a novel chemical entity with potential biological activity, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction between 3-methoxy-1,2-oxazole and a benzimidazole derivative under controlled conditions. The synthetic route is crucial for ensuring high yield and purity of the final product. The detailed reaction conditions include temperature control and the use of specific catalysts to facilitate the reaction.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related oxazole derivatives can inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that it may bind to certain receptors or enzymes, leading to modulation of key signaling pathways involved in cell proliferation and survival. This modulation can result in apoptosis (programmed cell death) in cancer cells and inhibition of microbial growth.
In Vivo Studies
In vivo studies using mouse xenograft models have demonstrated that similar compounds can significantly suppress tumor growth at low dosages, highlighting their efficacy and potential for clinical applications .
Data Table: Biological Activity Overview
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Answer:
Synthesis typically involves coupling the benzimidazole and oxazole moieties via amide bond formation. Key steps include:
- Nucleophilic substitution for introducing the 2-(2-methylpropyl) group on the benzimidazole core.
- Amide coupling (e.g., using EDCI/HOBt or DCC) to link the oxazole-propanamide fragment.
Optimization strategies:
- Apply Design of Experiments (DOE) to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). A 2³ factorial design could test variables like reaction time, equivalents of coupling agent, and temperature .
- Use quantum chemical calculations (e.g., density functional theory) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
- HPLC-PDA/MS: Assess purity (>95%) and identify byproducts (e.g., unreacted intermediates) .
Advanced: How can computational methods predict the compound’s reactivity or stability under varying conditions?
Answer:
- Reactivity Prediction:
- Stability Assessment:
Advanced: How to resolve contradictions between experimental data and theoretical predictions for this compound?
Answer:
- Stepwise Validation:
- Iterative Feedback: Integrate experimental results (e.g., kinetic data) into machine learning models to refine predictions .
Advanced: How to design experiments to investigate structure-activity relationships (SAR) involving the benzimidazole and oxazole moieties?
Answer:
- DOE Framework:
- Variables: Vary substituents (e.g., alkyl chain length on benzimidazole, oxazole substituents).
- Response: Measure biological activity (e.g., enzyme inhibition) or physicochemical properties (logP, solubility).
- Example DOE Matrix:
| Factor | Levels (-1, 0, +1) |
|---|---|
| Benzimidazole substituent | Ethyl, 2-methylpropyl, Benzyl |
| Oxazole substituent | Methoxy, Ethoxy, H |
| Solvent polarity | DMSO, Acetonitrile, THF |
Basic: What are best practices for ensuring reproducibility in synthesizing this compound?
Answer:
- Protocol Standardization:
- Quality Control:
Advanced: How to optimize membrane separation techniques for purifying this compound from reaction mixtures?
Answer:
- Membrane Selection:
- Process Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
